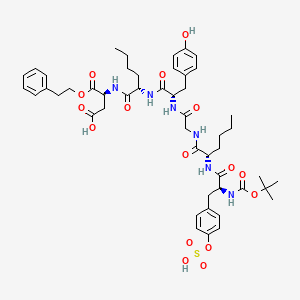

Cholecystokinin-J

Description

Properties

CAS No. |

144396-38-3 |

|---|---|

Molecular Formula |

C49H66N6O16S |

Molecular Weight |

1027.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |

InChI |

InChI=1S/C49H66N6O16S/c1-6-8-15-36(52-46(63)39(55-48(65)70-49(3,4)5)28-33-19-23-35(24-20-33)71-72(66,67)68)43(60)50-30-41(57)51-38(27-32-17-21-34(56)22-18-32)45(62)53-37(16-9-7-2)44(61)54-40(29-42(58)59)47(64)69-26-25-31-13-11-10-12-14-31/h10-14,17-24,36-40,56H,6-9,15-16,25-30H2,1-5H3,(H,50,60)(H,51,57)(H,52,63)(H,53,62)(H,54,61)(H,55,65)(H,58,59)(H,66,67,68)/t36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

TUDCKMOFZXPUTC-HECCNADXSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

144396-38-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XXGYXD |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Boc-Tyr(SO3)-Nle-Gly-Tyr-Nle-Asp-PEE CCK-J cholecystokinin-J tert-butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-norleucyl-aspartic acid 2-phenylethyl este |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cholecystokinin

Disclaimer: No scientifically recognized molecule designated "Cholecystokinin-J" exists in published literature. This guide details the mechanism of the well-established hormone and neurotransmitter, Cholecystokinin (CCK).

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that plays a vital role in regulating gastrointestinal function and various central nervous system processes.[1][2] Secreted by I-cells of the small intestine in response to fats and proteins, CCK orchestrates digestion by stimulating pancreatic enzyme secretion and gallbladder contraction.[1][2] It also functions as a key satiety signal.[2] The diverse biological effects of CCK are mediated through two distinct G protein-coupled receptors (GPCRs): the Cholecystokinin-1 Receptor (CCK1R, formerly CCK-A for 'alimentary') and the Cholecystokinin-2 Receptor (CCK2R, formerly CCK-B for 'brain'). This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate the actions of CCK.

Receptor Binding and Selectivity

The actions of CCK are initiated by its binding to CCK1R and CCK2R. These receptors exhibit distinct ligand specificities, which dictates their primary physiological roles.

-

CCK1 Receptor (CCK1R): This receptor shows a high affinity for sulfated forms of CCK, such as CCK-8s. It has a 500- to 1,000-fold lower affinity for non-sulfated CCK and gastrin. This selectivity ensures that CCK1R is primarily activated by postprandial CCK release, mediating functions like pancreatic secretion and gallbladder contraction.

-

CCK2 Receptor (CCK2R): In contrast, the CCK2R binds both sulfated and non-sulfated CCK, as well as the related peptide hormone gastrin, with similarly high affinity. This receptor is predominant in the brain and stomach, where it is involved in anxiety, pain perception, and the regulation of gastric acid secretion.

The structural basis for this selectivity lies in the amino acid sequences of the receptors' extracellular domains. The CCK1R requires the sulfated tyrosine residue present in CCK for high-affinity binding, whereas the CCK2R's binding is primarily dependent on the shared C-terminal tetrapeptide amide sequence of CCK and gastrin.

Signal Transduction Pathways

Upon agonist binding, both CCK1R and CCK2R undergo conformational changes that trigger complex intracellular signaling networks. While both receptors primarily couple to the Gq class of heterotrimeric G proteins, evidence demonstrates a promiscuous coupling to other G protein subtypes, leading to a diverse array of cellular responses.

Gq/11-Mediated Signaling

The canonical signaling pathway for both CCK1R and CCK2R is through the activation of Gαq/11.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).

-

Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of CCK receptor activation.

-

Protein Kinase C Activation: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, modulating cellular activity.

This pathway is fundamental to CCK's effects on enzyme secretion, smooth muscle contraction, and neurotransmitter release.

Gs and Gi-Mediated Signaling

Recent structural and functional studies have revealed that CCK1R can also couple to Gs and Gi proteins.

-

Gs Coupling: Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In pancreatic beta cells, Gs-PKA/Epac signaling contributes significantly to CCK-mediated insulin secretion under high-glucose conditions.

-

Gi Coupling: Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The structural basis for CCK1R's ability to engage with Gs, Gi, and Gq proteins has been elucidated by cryo-electron microscopy, revealing specific conformational determinants in the receptor's intracellular loops.

Mitogen-Activated Protein Kinase (MAPK) Pathway

CCK receptor activation also leads to the stimulation of the MAPK/ERK pathway, which is crucial for regulating cell proliferation and apoptosis. This activation can occur through both G-protein-dependent and β-arrestin-mediated mechanisms. In pancreatic cells, CCK2R-induced Src activation upstream of the ERK pathway contributes to proliferative effects.

Signaling Pathway Diagrams

Caption: CCK1R Canonical (Gq) and Gs Signaling Pathways.

Caption: CCK2R Gq-Mediated and MAPK Signaling Pathways.

Quantitative Pharmacological Data

The characterization of CCK receptor function relies on quantitative analysis of ligand binding and functional responses. The following tables summarize key pharmacological parameters for CCK peptides at human CCK1 and CCK2 receptors.

Table 1: Ligand Binding Affinities (Ki) at CCK Receptors

| Ligand | CCK1 Receptor (Ki) | CCK2 Receptor (Ki) | Reference |

|---|---|---|---|

| CCK-8 (sulfated) | ~0.6-1 nM | ~0.3-1 nM | |

| Gastrin | >1000 nM | ~0.3-1 nM | |

| CCK-8 (desulfated) | ~300-500 nM | ~0.3-1 nM |

| CCK-4 | >1000 nM | ~3-10 nM | |

Table 2: Functional Potency (EC50) of CCK-8

| Assay Type | Receptor | Cell Line | EC50 | Reference |

|---|---|---|---|---|

| Calcium Flux | CCK1R | Recombinant Cell Line | 0.417 nM | |

| Inositol Phosphate Production | CCK2R (mouse) | Recombinant Cell Line | ~0.2-0.4 nM |

| cAMP Production | CCK1R | HEK293s | ~100-1000 nM | |

Note: Values are approximate and can vary based on experimental conditions, species, and tissue/cell type.

Key Experimental Protocols

Elucidating the mechanism of action of CCK involves a range of in vitro and cellular assays. Below is a detailed methodology for a common experiment to measure CCK receptor activation.

Protocol: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of CCK1R activation by monitoring changes in intracellular calcium concentration using a fluorescent indicator in a recombinant cell line.

Objective: To determine the potency (EC50) of a CCK analog in activating the CCK1R.

Materials:

-

HiTSeeker CCK1R cell line (or other suitable cell line expressing the receptor, e.g., HEK293, CHO).

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

CCK-8 (sulfated) as a reference agonist.

-

Test compounds (e.g., novel agonists or antagonists).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with kinetic reading capability and injectors (e.g., FlexStation or FLIPR).

Workflow Diagram:

Caption: Experimental Workflow for a Calcium Mobilization Assay.

Procedure:

-

Cell Plating: Seed CCK1R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day. Incubate at 37°C, 5% CO₂ for 24 hours.

-

Dye Preparation: Prepare a loading buffer by diluting the calcium indicator dye (e.g., Fluo-4 AM to 2 µM) in HBSS/HEPES buffer. Add Pluronic F-127 (0.02%) to aid dye solubilization.

-

Dye Loading: Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate the plate for 60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove any excess extracellular dye. Leave 100 µL of buffer in each well after the final wash.

-

Compound Preparation: Prepare serial dilutions of CCK-8 and test compounds in HBSS/HEPES buffer at 2X the final desired concentration.

-

Measurement: a. Place the cell plate into the fluorescence microplate reader, pre-set to 37°C. b. Set the instrument to record fluorescence kinetically (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). c. Record a stable baseline fluorescence for 10-20 seconds. d. Program the instrument's injector to add 100 µL of the 2X compound solutions to the wells. e. Continue recording the fluorescence signal for at least 120 seconds to capture the peak calcium response.

-

Data Analysis: a. For each well, determine the peak fluorescence intensity after compound addition and subtract the average baseline fluorescence. b. Normalize the data (e.g., as a percentage of the maximal response to a saturating concentration of CCK-8). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.

Conclusion

The mechanism of action of Cholecystokinin is a complex and multifaceted process, primarily initiated by the binding to two distinct GPCRs, CCK1R and CCK2R. The canonical signaling cascade proceeds through Gq-PLC-IP3-Ca²⁺, but is diversified by coupling to Gs and Gi proteins and the engagement of the MAPK pathway. This signaling promiscuity allows CCK to exert a wide range of physiological effects, from regulating digestion to modulating complex brain functions. A thorough understanding of these pathways, supported by robust quantitative and experimental analysis, is essential for the development of novel therapeutics targeting the CCK system for metabolic disorders, gastrointestinal diseases, and neurological conditions.

References

A Technical Guide to the Discovery and Synthesis of Cholecystokinin

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Cholecystokinin-J" did not yield a specifically recognized peptide variant with this designation in the scientific literature. It is presumed that the query refers to the broader family of Cholecystokinin (CCK) peptides. This guide therefore provides a comprehensive overview of the discovery, synthesis, and biological significance of Cholecystokinin, with a particular focus on its well-characterized and biologically active isoforms.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide that plays a pivotal role in the regulation of gastrointestinal function and various central nervous system processes. Initially identified for its ability to stimulate gallbladder contraction, the understanding of CCK's multifaceted nature has expanded significantly since its discovery. It is now known to exist in multiple molecular forms, all derived from a common precursor protein, preprocholecystokinin. These isoforms, which vary in length, are expressed in a tissue-specific manner and exhibit a range of biological activities. This guide delves into the historical discovery of CCK, the intricate pathways of its biosynthesis, detailed protocols for its chemical and enzymatic synthesis, and its physiological significance, providing a technical resource for professionals in the field of life sciences and drug development.

Discovery and Historical Context

The journey to understanding Cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg discovered a substance in extracts of the upper small intestine that caused the gallbladder to contract. They named this substance "cholecystokinin," from the Greek words chole (bile), cysto (sac), and kinin (to move). Later, in 1943, Alan A. Harper and Henry S. Raper identified a hormone that stimulated pancreatic enzyme secretion, which they named "pancreozymin." It was subsequently demonstrated that cholecystokinin and pancreozymin were, in fact, the same molecule, and the name cholecystokinin was adopted. The pioneering work of Swedish biochemists Johannes Erik Jorpes and Viktor Mutt in the 1960s led to the isolation and sequencing of porcine CCK, revealing it to be a peptide hormone.[1] This foundational work paved the way for a deeper understanding of its various forms and functions.

Biosynthesis and Molecular Forms of Cholecystokinin

Cholecystokinin is synthesized as a 115-amino acid preprohormone.[1] Through a series of post-translational modifications, this precursor is processed into several biologically active peptide fragments. This processing pathway is crucial for generating the diversity of CCK isoforms observed in different tissues.

Post-Translational Processing of Preprocholecystokinin

The conversion of prepro-CCK to its active forms involves several key enzymatic steps:

-

Signal Peptide Cleavage: The N-terminal signal peptide is removed as the preprohormone enters the endoplasmic reticulum, yielding pro-CCK.

-

Tyrosine Sulfation: A critical modification for the biological activity of many CCK peptides is the sulfation of a specific tyrosine residue. This reaction is catalyzed by tyrosylprotein sulfotransferase in the trans-Golgi network.

-

Endoproteolytic Cleavage: Pro-CCK undergoes cleavage at specific basic amino acid residues (arginine and lysine) by prohormone convertases (PCs), such as PC1/3 and PC2. The differential expression of these enzymes in various tissues contributes to the tissue-specific pattern of CCK isoform production.

-

Exopeptidase Trimming: The basic residues at the C-terminus of the cleaved fragments are removed by carboxypeptidases.

-

C-terminal Amidation: For many CCK peptides, the C-terminal glycine residue is converted to an amide group, a modification that is often essential for full biological activity.

Major Isoforms of Cholecystokinin

The differential processing of pro-CCK results in a family of peptides of varying lengths. The nomenclature of these isoforms is based on the number of amino acid residues they contain.

| Isoform | Number of Amino Acids | Primary Location |

| CCK-58 | 58 | Intestine, Plasma |

| CCK-39 | 39 | Intestine, Plasma |

| CCK-33 | 33 | Intestine, Plasma |

| CCK-22 | 22 | Intestine, Plasma |

| CCK-8 | 8 | Central Nervous System, Intestine |

Synthesis of Cholecystokinin Peptides

The synthesis of CCK peptides, particularly the sulfated forms, presents unique challenges due to the acid-lability of the tyrosine-O-sulfate ester. Both chemical (solid-phase) and enzymatic methods have been developed to produce these peptides for research and therapeutic purposes. The synthesis of CCK-8 is often a focal point due to its high biological potency.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Sulfated CCK-8

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol is a representative example for the synthesis of sulfated CCK-8 (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂).

1. Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

2. Stepwise Amino Acid Coupling:

-

Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin's amino group using a solution of piperidine in DMF (typically 20%).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat these deprotection, washing, and coupling steps for each amino acid in the sequence, starting from the C-terminal Phenylalanine and proceeding to the N-terminal Aspartic acid. Use appropriately side-chain protected amino acids (e.g., Asp(OtBu), Tyr(tBu)).

3. On-Resin Sulfation:

-

After coupling the Tyrosine residue and removing its Fmoc group, perform the sulfation reaction while the peptide is still attached to the solid support.

-

Use a sulfur trioxide complex, such as sulfur trioxide-pyridine or sulfur trioxide-DMF complex, in a suitable solvent like DMF or N-methylpyrrolidone (NMP). The reaction is typically carried out at room temperature for several hours.

4. Cleavage and Deprotection:

-

After the entire peptide sequence is assembled and sulfated, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.

-

Use a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to prevent side reactions.

5. Purification:

-

Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.

-

Dissolve the crude peptide in a suitable aqueous buffer and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.

6. Characterization:

-

Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Experimental Protocol: Enzymatic Synthesis of CCK-8 Fragments

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often avoiding the need for extensive side-chain protection. The synthesis is typically performed by the sequential coupling of smaller peptide fragments catalyzed by proteases in organic or aqueous-organic media.

1. Synthesis of Di- and Tri-peptide Fragments:

-

Synthesize smaller peptide fragments (di- or tri-peptides) of the CCK-8 sequence. For example, Z-Gly-Trp-Met-OEt can be synthesized by coupling Z-Gly-Trp-OCam with Met-OEt catalyzed by α-chymotrypsin in acetonitrile.[2]

-

The choice of enzyme (e.g., α-chymotrypsin, papain, thermolysin) depends on the specific peptide bond to be formed.[3]

2. Fragment Condensation:

-

Couple the synthesized fragments in a stepwise manner. For instance, the fragment Z-Gly-Trp-Met-OR can be condensed with H-Asp(OtBu)-Phe-NH₂ using α-chymotrypsin.[4]

-

The reaction conditions, such as the organic solvent, water content, and pH, need to be optimized for each coupling step to maximize the yield.

3. Deprotection and Purification:

-

After the full-length peptide is assembled, remove the N- and C-terminal protecting groups.

-

Purify the final product using RP-HPLC as described for the solid-phase synthesis method.

Quantitative Data from Enzymatic Synthesis:

-

A yield of 81% has been reported for the synthesis of the tripeptide Z-Gly-Trp-Met-OEt.

-

The overall yield for the production of 2g of this pure tripeptide, including reaction and purification, was 71%.

-

For the condensation of a tripeptide and a dipeptide fragment to form a pentapeptide of CCK-8, a yield of 80% was achieved with an optimized acyl-donor ester.

-

The overall yield for a gram-scale synthesis of a pentapeptide fragment, including deprotection and purification, was reported to be 39%.

Biological Activity and Signaling Pathway

CCK exerts its physiological effects by binding to two G protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain) receptors. The CCK-A receptor is found predominantly in the gastrointestinal system, while the CCK-B receptor, which also functions as the gastrin receptor, is the primary form in the brain.

Comparative Biological Potency of CCK Isoforms

Different isoforms of CCK can exhibit varying potencies in different biological assays. The sulfation of the tyrosine residue is crucial for high-affinity binding to the CCK-A receptor.

| Assay | CCK-39 Potency (relative to CCK-8 = 1.0) | CCK-33 Potency (relative to CCK-8 = 1.0) |

| Canine Pancreatic Secretion (in vivo) | 4.1 | 2.2 |

| Rat Pancreatic Secretion (in vivo) | 2.1 | 5.4 |

| Rat Pancreatic Secretion (in vitro) | - | 1.7 |

| Guinea Pig Gallbladder Contraction (in vivo) | - | 1.3 |

| Guinea Pig Gallbladder Contraction (in vitro) | - | 1.8 |

Data adapted from a study comparing the bioactivity of CCK analogues.

Interestingly, while CCK-8 is highly potent, longer forms like CCK-33 and CCK-39 can be equally or even more potent in certain physiological contexts, suggesting that the entire peptide structure can influence biological activity.

Cholecystokinin Signaling Pathway

Upon binding of CCK to its receptors, a cascade of intracellular signaling events is initiated. The primary signaling pathway for the CCK-A receptor involves the activation of Gq proteins.

-

Gq Protein Activation: CCK binding to the CCK-A receptor leads to the activation of the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C.

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to the physiological responses associated with CCK, such as pancreatic enzyme secretion and gallbladder contraction.

Conclusion

Cholecystokinin remains a subject of intense research due to its wide-ranging physiological effects in both the gastrointestinal and central nervous systems. The ability to synthesize various CCK isoforms and their analogues is critical for elucidating their structure-activity relationships and for the development of novel therapeutic agents targeting CCK receptors. This guide has provided a comprehensive overview of the discovery, biosynthesis, and synthesis of Cholecystokinin, offering valuable technical insights for researchers and professionals in the field. The detailed protocols and structured data presented herein serve as a practical resource for the continued exploration of this important peptide hormone.

References

- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 2. Enzymatic synthesis of a CCK-8 tripeptide fragment in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic condensation of cholecystokinin CCK-8 (4-6) and CCK-8 (7-8) peptide fragments in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholecystokinin Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cholecystokinin (CCK), a crucial peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems. Understanding the intricate relationship between the structure of CCK and its analogs and their activity at the two main receptor subtypes, CCK1R and CCK2R, is paramount for the rational design of selective and potent therapeutic agents.

Core Concepts of Cholecystokinin SAR

The biological activity of cholecystokinin is primarily determined by its C-terminal octapeptide fragment, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2). Modifications to this core sequence have profound effects on receptor binding affinity and functional potency. Key structural features governing CCK's activity include:

-

The C-Terminal Heptapeptide-Amide: This region is essential for high-affinity binding and biological activity at the CCK1 receptor.[1]

-

Sulfated Tyrosine Residue: The presence of a sulfate group on the tyrosine residue at position 7 from the C-terminus is critical for high-affinity binding to the CCK1 receptor, with its removal leading to a 500-fold reduction in affinity.[1] In contrast, the CCK2 receptor shows less stringent dependence on this sulfation for high-affinity binding.[1][2]

-

C-Terminal Tetrapeptide-Amide: The sequence Trp-Met-Asp-Phe-NH2 is the minimal fragment required for binding to the CCK2 receptor.[1]

-

Aspartic Acid Residues: The N-terminal and C-terminal aspartic acid residues in CCK-8 play roles in receptor interaction and signaling.

-

Methionine and Tryptophan Residues: The methionine and tryptophan residues within the C-terminal octapeptide are crucial for receptor interaction. The tryptophan moiety, in particular, is a critical pharmacophore for both CCK1 and CCK2 receptors.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various CCK analogs and related peptides for the human CCK1 and CCK2 receptors. This data provides a quantitative basis for understanding the structure-activity relationships.

Table 1: Binding Affinities of Natural CCK Peptides and Analogs

| Peptide/Analog | CCK1R Ki (nM) | CCK2R Ki (nM) | Key Structural Feature | Reference(s) |

| CCK-8 (sulfated) | 0.6 - 1 | 0.3 - 1 | Endogenous ligand | |

| CCK-58 | ~0.6 | ~0.3 - 1 | Longer endogenous form | |

| CCK-8 (desulfated) | ~300 - 500 | ~0.3 - 1 | Lack of sulfation | |

| Gastrin-17 | ~600 - 1000 | ~0.3 - 1 | Different N-terminus, Tyr(SO3H) at position 6 | |

| CCK-4 | >1000 | ~3 - 10 | C-terminal tetrapeptide |

Table 2: Structure-Activity Relationship of C-Terminal Modifications

| Analog of Ac-CCK-7 | Pancreatic (CCK1) IC50 (M) | Brain (CCK2) IC50 (M) | Modification at Phe33 | Reference(s) |

| Phenyl (2) | 1.0 x 10⁻⁹ | 2.0 x 10⁻⁹ | Unmodified | |

| Cyclopentyl (20) | 2.0 x 10⁻⁹ | 3.0 x 10⁻⁹ | Phenyl replaced by cyclopentyl | |

| Cyclohexyl (21) | 8.0 x 10⁻¹⁰ | 1.0 x 10⁻⁹ | Phenyl replaced by cyclohexyl | |

| Cyclooctyl (23) | 1.0 x 10⁻¹³ | 1.0 x 10⁻⁹ | Phenyl replaced by cyclooctyl | |

| 2-Naphthyl (27) | 1.0 x 10⁻¹⁴ | 1.0 x 10⁻¹⁰ | Phenyl replaced by 2-naphthyl | |

| 1-Naphthyl (29) | 1.0 x 10⁻¹¹ | 1.0 x 10⁻¹⁰ | Phenyl replaced by 1-naphthyl |

Table 3: Impact of N-Terminal Modifications on CCK2R Affinity

| Peptide Analog | CCK2R IC50 (nM) | N-Terminal Modification | Reference(s) |

| Pentagastrin | 0.84 ± 0.22 | BOC-βAla | |

| DOTA-MGS5 | 0.4 ± 0.2 | DOTA-DGlu-Ala-Tyr-Gly | |

| Analog 1 | 0.18 ± 0.02 | DOTA-(DGlu)5-Ala-Tyr-Gly | |

| Analog 2 | 0.24 ± 0.8 | DOTA-(GABOB)2-βAla |

Signaling Pathways

Activation of CCK receptors initiates a cascade of intracellular signaling events. Both CCK1R and CCK2R are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC). Additionally, other signaling pathways, including those involving Gs and G12/13, have also been implicated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of CCK analogs. Below are representative protocols for key assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target CCK receptor (e.g., from CHO-K1 cells stably transfected with human CCK1R or CCK2R).

-

Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled CCK-8.

-

Test compounds (CCK analogs).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add in the following order: 50 µL of binding buffer, 50 µL of test compound or non-specific binding control, 50 µL of radioligand (final concentration ~20-50 pM), and 100 µL of cell membrane suspension (10-20 µg protein).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Cholecystokinin (CCK) Effects on Pancreatic Acinar Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system, playing a pivotal role in regulating pancreatic exocrine secretion, gallbladder contraction, and gastric emptying. In the pancreas, CCK primarily acts on acinar cells to stimulate the synthesis and secretion of digestive enzymes essential for the breakdown of fats, proteins, and carbohydrates. The intricate signaling cascades initiated by CCK in these cells have been a subject of extensive research, providing a model system for understanding G protein-coupled receptor (GPCR) signaling. This technical guide provides a comprehensive overview of the effects of CCK on pancreatic acinar cells, with a focus on its signaling pathways, quantitative physiological responses, and detailed experimental methodologies for their investigation.

Data Presentation: Quantitative Effects of Cholecystokinin on Pancreatic Acinar Cells

The physiological and signaling responses of pancreatic acinar cells to CCK are concentration-dependent. The following tables summarize key quantitative data from various studies, providing a comparative look at the dose-response relationships for different cellular events.

| Parameter | Agonist | Effective Concentration (EC50 / Kd) | Maximal Effect | Species | Reference(s) |

| Amylase Secretion | CCK-8 | ~100 pM (biphasic) | Varies | Rat, Mouse, Guinea Pig | [1] |

| CCK-JMV-180 | ~10 nM | ~50% of CCK-8 max | Rabbit | [2] | |

| DNA Synthesis | CCK-8 | ~0.3 nM | ~442% of control | Rat | [3] |

| JMV-180 | ~100 nM | ~267% of control | Rat | [3] | |

| Cofilin Dephosphorylation | CCK-8 | 0.0018 nM | 62% decrease | Rat | [4] |

| PAK4 Phosphorylation (S474) | CCK-8 | ~0.1 nM | ~170% of control | Rat | |

| ERK1/2 Activation | CCK-8 | Stimulatory at 100 pM | Varies | Rat | |

| Calcium Mobilization | CCK-8 | Varies | Efficacious | Rat | |

| CCK-JMV-180 | Varies | ~50-60% of CCK-8 | Rat |

Table 1: Dose-Response Characteristics of CCK Agonists on Pancreatic Acinar Cell Functions. This table presents the half-maximal effective concentrations (EC50) or dissociation constants (Kd) and maximal responses for various cellular processes induced by CCK-8 and its analogue, CCK-JMV-180. The biphasic nature of amylase secretion in response to CCK-8 is a well-documented phenomenon.

| Receptor State | Ligand | Dissociation Constant (Kd) | Species | Reference(s) |

| High-Affinity | 125I-CCK | 18 pM | Rat | |

| 125I-BH-CCK | 64 pM | Rat | ||

| Low-Affinity | 125I-CCK | 13 nM | Rat | |

| 125I-BH-CCK | 21 nM | Rat |

Table 2: CCK Receptor Binding Affinities in Rat Pancreatic Acini. This table details the dissociation constants (Kd) for the high and low-affinity states of the CCK receptor, as determined through radioligand binding assays.

Signaling Pathways of Cholecystokinin in Pancreatic Acinar Cells

CCK initiates a complex network of intracellular signaling pathways upon binding to its Gq-coupled receptor, the CCK1 receptor, on pancreatic acinar cells. These pathways can be broadly categorized into those primarily regulating secretion and those involved in non-secretory processes like protein synthesis and growth.

PLC/Ca2+ and PKC Signaling Pathway (Secretion)

The canonical signaling pathway activated by CCK leads to the secretion of digestive enzymes.

Caption: CCK-induced PLC/Ca²⁺ and PKC signaling pathway for enzyme secretion.

MAPK/ERK Signaling Pathway (Growth and Regulation)

CCK also activates the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is implicated in cell growth and gene expression.

Caption: CCK-stimulated MAPK/ERK signaling cascade in pancreatic acinar cells.

PI3K/Akt/mTOR Signaling Pathway (Protein Synthesis)

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another important cascade activated by CCK, primarily regulating protein synthesis at the translational level.

Caption: CCK-activated PI3K/Akt/mTOR pathway for protein synthesis regulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of CCK's effects on pancreatic acinar cells. The following sections provide step-by-step protocols for key experiments.

Isolation of Pancreatic Acinar Cells

This protocol describes the enzymatic and mechanical dissociation of pancreatic tissue to obtain isolated acini.

Caption: Workflow for the isolation of pancreatic acinar cells.

Materials:

-

HEPES-buffered Ringer's solution (HBRS): 10 mM HEPES (pH 7.4), 128 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.0 mM MgSO4, 0.2% (w/v) BSA, and 0.02% (w/v) soybean trypsin inhibitor.

-

Collagenase solution: HBRS containing 50-100 U/mL of purified collagenase (e.g., Type IV).

-

Dissection tools, 37°C water bath with shaker, conical tubes, pipettes, nylon mesh filters.

Procedure:

-

Euthanize the animal (e.g., rat or mouse) according to approved institutional protocols.

-

Excise the pancreas and place it in ice-cold HBRS.

-

Trim away fat and connective tissue.

-

Inject the pancreas with collagenase solution until it is fully distended.

-

Mince the tissue into small pieces (approximately 1-2 mm³).

-

Incubate the minced tissue in the collagenase solution in a shaking water bath at 37°C for 30-60 minutes.

-

Mechanically disperse the tissue by gentle pipetting with fire-polished Pasteur pipettes of decreasing tip diameter.

-

Filter the cell suspension through a nylon mesh (e.g., 70-100 µm) to remove undigested tissue.

-

Wash the acini by centrifugation at low speed (50-100 x g) for 2-3 minutes at 4°C.

-

Resuspend the acinar pellet in fresh HBRS and repeat the washing step twice.

-

Finally, resuspend the isolated acini in the appropriate buffer for subsequent experiments.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from pancreatic acini in response to stimulation.

Caption: Experimental workflow for the amylase secretion assay.

Materials:

-

Isolated pancreatic acini.

-

HBRS.

-

CCK-8 stock solution.

-

Amylase assay kit (e.g., Phadebas Amylase Test or similar).

-

Microplate reader.

Procedure:

-

Prepare a suspension of isolated pancreatic acini in HBRS.

-

Aliquot the acinar suspension into microcentrifuge tubes.

-

Pre-incubate the tubes at 37°C for 30 minutes to allow the cells to equilibrate.

-

Add varying concentrations of CCK-8 (or vehicle for control) to the tubes.

-

Incubate at 37°C for 30 minutes with gentle shaking.

-

Terminate the incubation by placing the tubes on ice and centrifuging at low speed to pellet the acini.

-

Carefully collect the supernatant, which contains the secreted amylase.

-

Lyse the acinar pellet in a buffer containing a detergent (e.g., Triton X-100) to release the remaining intracellular amylase.

-

Measure the amylase activity in both the supernatant and the cell lysate using a commercial amylase assay kit according to the manufacturer's instructions.

-

Express the amount of secreted amylase as a percentage of the total amylase (secreted + intracellular).

Intracellular Calcium Imaging

This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.

Materials:

-

Isolated pancreatic acini.

-

HBRS.

-

Fura-2 AM or other suitable calcium indicator dye.

-

Pluronic F-127.

-

Perfusion chamber.

-

Fluorescence microscopy setup with an excitation wavelength switcher and a sensitive camera.

Procedure:

-

Load the isolated acini with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in HBRS for 30-60 minutes at room temperature in the dark. The addition of Pluronic F-127 can aid in dye loading.

-

Wash the acini twice with HBRS to remove extracellular dye.

-

Allow the acini to adhere to a coverslip coated with a biological adhesive (e.g., poly-L-lysine).

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Continuously perfuse the acini with HBRS at 37°C.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Introduce CCK at various concentrations into the perfusion solution and record the changes in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.

Western Blotting for Phosphorylated Signaling Proteins

This protocol outlines the detection of activated (phosphorylated) signaling proteins, such as ERK, in response to CCK stimulation.

Materials:

-

Isolated pancreatic acini.

-

HBRS.

-

CCK-8.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Stimulate isolated pancreatic acini with CCK-8 for various times and concentrations.

-

Terminate the stimulation by adding ice-cold PBS and pelleting the cells.

-

Lyse the acini in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Conclusion

This technical guide provides a detailed overview of the multifaceted effects of cholecystokinin on pancreatic acinar cells. The quantitative data presented in the tables offer a valuable resource for comparing the potency and efficacy of CCK in various cellular processes. The illustrated signaling pathways and detailed experimental protocols serve as a practical resource for researchers investigating the intricate mechanisms of CCK action. A thorough understanding of these processes is not only fundamental to pancreatic physiology but also holds significant implications for the development of therapeutic strategies for pancreatic disorders.

References

- 1. Effect of CCK-octapeptide and secretin on amylase secretion in isolated rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin JMV-180 and caerulein effects on the pancreatic acinar cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Both low- and high-affinity CCK receptor states mediate trophic effects on rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cofilin activation in pancreatic acinar cells plays a pivotal convergent role for mediating CCK-stimulated enzyme secretion and growth - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JMV-180 in Gastrointestinal Motility Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the role and potential application of JMV-180 in the study of gastrointestinal (GI) motility. Contrary to its occasional mischaracterization, JMV-180 is not a ghrelin receptor antagonist. It is a synthetic analogue of cholecystokinin (CCK) with a nuanced mechanism of action at the CCK-A (CCK1) receptor subtype. This document will elucidate the established pharmacology of JMV-180, detail the known effects of CCK on GI motility, present the current, albeit limited, data on JMV-180's direct influence on gastrointestinal functions, and provide comprehensive experimental protocols for future research in this area. The signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.

JMV-180: A Cholecystokinin Analogue with Complex Pharmacology

JMV-180 is a structurally modified C-terminal heptapeptide analogue of CCK. Its primary interaction is with the CCK-A receptor, a G-protein coupled receptor pivotal in regulating various digestive processes. The action of JMV-180 is unique in that it functionally distinguishes between different affinity states of the CCK-A receptor.

-

High-Affinity State Agonist: JMV-180 acts as a partial agonist at the high-affinity state of the CCK-A receptor. This is observed in tissues like pancreatic acinar cells, where it stimulates amylase secretion.

-

Low-Affinity State Antagonist: Conversely, at the low-affinity state of the CCK-A receptor, JMV-180 behaves as a competitive antagonist. This antagonistic action is evident in its ability to block the effects of full CCK agonists like CCK-8 on gallbladder smooth muscle contraction.[1][2]

This dual activity makes JMV-180 a valuable tool for dissecting the physiological roles of the different CCK-A receptor states.

The Influence of CCK on Gastrointestinal Motility

To understand the potential effects of JMV-180, it is crucial to first comprehend the established role of CCK in regulating GI motility. CCK is a key hormone released postprandially that orchestrates digestive functions, including:

-

Gastric Emptying: CCK is a potent inhibitor of gastric emptying.[2] This action is primarily mediated through CCK-A receptors on the pyloric sphincter and vagal afferent pathways, leading to delayed gastric transit of nutrients.

-

Intestinal Transit: The effects of CCK on intestinal transit are more complex. It can influence small intestinal motility patterns to optimize nutrient absorption.

-

Colonic Motility: CCK has been shown to stimulate colonic motor activity, potentially contributing to the gastrocolonic response. This effect is mediated through CCK-A receptors located on both myenteric plexus neurons and colonic smooth muscle cells.[3][4]

JMV-180 and Gastrointestinal Function: Current Evidence

Direct studies investigating the specific effects of JMV-180 on gastric emptying, intestinal transit, and colonic motility are limited. However, some studies on feeding behavior provide indirect insights:

| Study Focus | Animal Model | JMV-180 Dosage | Key Findings | Reference |

| Food Intake | Rat | Not specified | Failed to suppress liquid diet intake but antagonized the anorectic effects of CCK-8. | |

| Food Intake | Mouse | Not specified | Potently suppressed liquid diet intake, an effect blocked by a selective CCK-A receptor antagonist. |

The finding that JMV-180 antagonizes CCK-8-induced anorexia in rats suggests it might counteract the gastric-slowing effects of CCK-8. However, without direct motility measurements, this remains speculative. The contrasting results between rats and mice highlight species-specific differences in the pharmacology of JMV-180.

Signaling Pathways of the CCK-A Receptor

The CCK-A receptor is coupled to the Gq/11 family of G-proteins. Its activation initiates a cascade of intracellular signaling events that vary depending on the receptor's affinity state and the specific agonist.

Experimental Protocols for Investigating JMV-180's Effects on Gastrointestinal Motility

The following are detailed, adaptable protocols for researchers aiming to elucidate the in vivo and in vitro effects of JMV-180 on GI motility.

In Vivo Studies

This protocol is adapted from established methods for measuring gastric emptying in rodents.

Objective: To quantify the rate of gastric emptying of a solid or liquid meal in response to JMV-180 administration.

Materials:

-

JMV-180

-

Vehicle control (e.g., saline)

-

Test meal (e.g., 99mTc-labeled egg yolk for solid phase, or 99mTc-labeled water with methylcellulose for liquid phase)

-

Small animal pinhole gamma camera

-

Animal handling and imaging chambers

Procedure:

-

Fast animals overnight (12-16 hours) with free access to water.

-

Administer JMV-180 or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time before the test meal.

-

Administer the radiolabeled test meal by oral gavage.

-

Immediately after gavage, and at regular intervals (e.g., 15, 30, 60, 90, 120 minutes), anesthetize the animals and acquire scintigraphic images.

-

Analyze the images to determine the percentage of radioactivity remaining in the stomach at each time point relative to the initial amount.

-

Calculate the gastric emptying rate and half-time (T1/2).

Objective: To measure the transit time of a non-absorbable marker through the small intestine.

Materials:

-

JMV-180

-

Vehicle control

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

-

Surgical instruments

Procedure:

-

Fast animals for 12-16 hours with free access to water.

-

Administer JMV-180 or vehicle.

-

After a set time, administer the charcoal meal orally.

-

At a predetermined time post-gavage (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

-

Carefully excise the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Express intestinal transit as a percentage of the total length of the small intestine.

This method assesses distal colonic motor function.

Objective: To measure the time taken to expel a bead inserted into the distal colon.

Materials:

-

JMV-180

-

Vehicle control

-

Small glass beads (e.g., 3 mm diameter)

-

Forceps

Procedure:

-

Acclimatize animals to the experimental setup.

-

Administer JMV-180 or vehicle.

-

After a defined period, gently insert a glass bead into the distal colon (approximately 2 cm from the anal verge) using lubricated forceps.

-

Place the animal in an individual cage and record the time taken to expel the bead. A cut-off time (e.g., 120 minutes) should be established.

In Vitro Studies: Isolated Organ Bath

This technique allows for the direct assessment of JMV-180's effects on intestinal smooth muscle contractility.

Objective: To characterize the contractile or relaxant effects of JMV-180 on isolated segments of the stomach, small intestine, or colon.

Materials:

-

JMV-180

-

CCK-8 (as a full agonist)

-

Krebs-Ringer bicarbonate solution

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the animal and excise the desired segment of the GI tract (e.g., gastric antral strip, jejunal segment, proximal colon).

-

Mount the tissue segment in an organ bath containing Krebs solution, maintained at 37°C and bubbled with carbogen gas.

-

Allow the tissue to equilibrate under a resting tension.

-

Record baseline contractile activity.

-

Construct cumulative concentration-response curves for JMV-180 to assess its direct effect on muscle tension.

-

To evaluate its antagonistic properties, pre-incubate the tissue with JMV-180 before generating a concentration-response curve for CCK-8.

Conclusion and Future Directions

JMV-180 presents a unique pharmacological profile as a CCK-A receptor ligand, capable of differentially modulating the receptor's high- and low-affinity states. While its effects have been primarily characterized in the pancreas and gallbladder, its potential to influence gastrointestinal motility remains an under-explored area of research. Based on the known inhibitory role of CCK in gastric emptying and its stimulatory effect on colonic motility, JMV-180 could potentially act as a modulator of these processes, with its final effect likely depending on the predominant CCK-A receptor state in different regions of the GI tract and the species being studied.

The experimental protocols provided in this guide offer a robust framework for future investigations into the precise role of JMV-180 in gastrointestinal motility. Such studies will be invaluable for clarifying its physiological effects and evaluating its potential as a therapeutic agent for motility disorders.

References

- 1. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]

Unraveling the Satiety-Inducing Power of Cholecystokinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Cholecystokinin (CCK) in mediating satiety. We delve into the molecular mechanisms, key signaling pathways, and established experimental protocols to provide a comprehensive resource for professionals in the fields of neuroscience, endocrinology, and drug development. A particular focus is placed on the compound CCK-JMV-180, a key tool in elucidating the function of specific CCK receptor subtypes in appetite regulation.

Introduction to Cholecystokinin and Satiety

Cholecystokinin (CCK) is a peptide hormone released from enteroendocrine I-cells in the proximal small intestine in response to the presence of fats and proteins.[1][2] It plays a multifaceted role in digestion, including stimulating pancreatic enzyme secretion and gallbladder contraction.[1][3] Crucially, CCK acts as a short-term satiety signal, contributing to the termination of a meal.[4] Exogenous administration of CCK has been shown to reduce meal size and duration across numerous species, including humans. This satiety effect is primarily mediated through the activation of CCK-A (also known as CCK1) receptors.

The Otsuka Long Evans Tokushima Fatty (OLETF) rat, which lacks functional CCK-A receptors, serves as a valuable animal model, exhibiting hyperphagia and developing obesity, highlighting the physiological significance of the CCK satiety pathway. Understanding the nuances of CCK signaling is paramount for developing therapeutic strategies targeting obesity and eating disorders.

Quantitative Effects of Cholecystokinin on Food Intake

The following tables summarize the quantitative data from key studies investigating the effects of CCK and its antagonists on food intake.

Table 1: Effect of CCK-A Receptor Antagonist (Devazepide) on Food Intake in Rhesus Monkeys

| Dose of Devazepide (µg/kg) | Change in 4-hour Daily Food Intake |

| 100 | ~40% increase |

Data extracted from a study demonstrating that systemic administration of a CCK-A receptor antagonist leads to a dose-related increase in food intake, with the maximal effect observed at 100 µg/kg.

Table 2: Effect of Intravenous CCK-33 Infusion on Satiety in Humans

| Parameter | Effect of CCK Infusion (compared to saline) |

| Hunger Feelings | Significant decrease (P < 0.05) |

| Wish to Eat | Significant decrease (P < 0.05) |

| Prospective Feeding Intentions | Significant decrease (P < 0.05) |

| Fullness | Tendency to increase (P = 0.054) |

| Food Intake (in a subsequent meal) | Significantly less (282g vs 346g, p < 0.05) |

This table summarizes the findings from studies where physiological doses of CCK-33 were infused in both lean and obese human subjects, resulting in increased satiety and reduced food intake.

Table 3: Dose-Dependent Inhibition of Food Intake by CCK-8 in Wild-Type Mice

| Dose of CCK-8 (µg/kg, intraperitoneal) | Inhibition of Food Intake |

| 1 | Significant decrease |

| 10 | Significant decrease |

| 30 | Significant decrease (up to 90%) |

This data, from a study in mice, illustrates the potent and dose-dependent reduction in food intake following the administration of CCK-8. The same study showed this effect was absent in mice lacking the CCK-A receptor.

Key Signaling Pathways in CCK-Mediated Satiety

The satiety-inducing effects of CCK are primarily initiated by its binding to CCK-A receptors on the vagal afferent neurons that innervate the gastrointestinal tract. This interaction triggers a signaling cascade that transmits satiety signals to the hindbrain, specifically the nucleus of the solitary tract (NTS), which then integrates this information to regulate food intake.

The Role of CCK-JMV-180 in Satiety Research

CCK-JMV-180 is a synthetic peptide analog of CCK that has been instrumental in dissecting the specific roles of different CCK-A receptor affinity states. It acts as an antagonist at the low-affinity CCK-A receptor site, while potentially having agonist activity at the high-affinity site. Feeding studies have shown that peripheral administration of CCK-JMV-180 does not inhibit food intake itself, but it effectively blocks the satiety-inducing effects of exogenously administered CCK. This has led to the crucial understanding that the satiety effects of CCK are mediated through the low-affinity state of the CCK-A receptor. This suggests that the physiological satiating action of CCK is likely a paracrine or neurocrine event, rather than an endocrine one, as postprandial plasma CCK levels may not be sufficient to activate these low-affinity receptors.

Experimental Protocols for Investigating CCK-Induced Satiety

The following protocols provide a generalized framework for studying the effects of CCK and its analogs on food intake in a preclinical setting.

Animal Models

-

Rodents (Rats, Mice): Standard Sprague-Dawley or Wistar rats, and C57BL/6 mice are commonly used. For genetic studies, the OLETF rat (lacking CCK-A receptors) and corresponding control strains (e.g., Long-Evans Tokushima Otsuka - LETO) are invaluable.

-

Non-human Primates (e.g., Rhesus Monkeys): Provide a translational model closer to human physiology.

Measurement of Food Intake (Satiation)

This protocol is designed to assess the short-term effects of a substance on meal size.

-

Acclimation: Animals are individually housed and acclimated to the experimental conditions, including the diet (e.g., standard chow, liquid diet) and any handling or injection procedures.

-

Fasting: A period of food deprivation (e.g., overnight) is typically employed to ensure a consistent state of hunger at the start of the experiment.

-

Administration of Test Compound: The test compound (e.g., CCK-8, CCK-JMV-180, vehicle control) is administered via the desired route (e.g., intraperitoneal injection, intravenous infusion).

-

Ad Libitum Meal: Immediately following administration, animals are presented with a pre-weighed amount of food.

-

Data Collection: Food intake is measured at regular intervals (e.g., 15, 30, 60, 120 minutes) by weighing the remaining food. Meal duration and the latency to the first meal can also be recorded.

-

Data Analysis: Food intake (in grams or kilocalories) is calculated and statistically compared between treatment groups.

Preload-Test Meal Paradigm (Satiety)

This method assesses the effect of a preload containing a test substance on the intake of a subsequent meal.

-

Acclimation and Fasting: As described in the satiation protocol.

-

Preload Administration: Animals are given a fixed amount of a "preload" diet which may contain the test compound.

-

Inter-meal Interval: A defined period is allowed to pass between the consumption of the preload and the presentation of the test meal.

-

Test Meal: Animals are then given ad libitum access to a standard test meal.

-

Data Collection and Analysis: The amount of the test meal consumed is measured and analyzed to determine the effect of the preload on subsequent food intake.

References

An In-depth Technical Guide to the Interaction of Cholecystokinin Analogs with CCK-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It exists in various molecular forms, such as CCK-58, CCK-33, and CCK-8, all derived from the precursor preprocholecystokinin[1]. The biological effects of CCK are mediated through two G protein-coupled receptors (GPCRs): the Cholecystokinin-A (CCK-A or CCK1) receptor and the Cholecystokinin-B (CCK-B or CCK2) receptor[2].

The CCK-A receptor is found predominantly in the periphery, including the pancreas, gallbladder, and vagal afferent neurons, and exhibits a high affinity for the sulfated forms of CCK[2]. Its activation is pivotal in regulating pancreatic enzyme secretion, gallbladder contraction, satiety, and gastrointestinal motility. The complex pharmacology of the CCK-A receptor, particularly its existence in high- and low-affinity states, has been a subject of intense research.

This technical guide focuses on the interaction of CCK and its analogs with the CCK-A receptor. A significant portion of this guide is dedicated to the synthetic peptide analog, JMV-180. While the user's query mentioned "Cholecystokinin-J," this term does not correspond to a standardly recognized endogenous CCK isoform. The scientific literature extensively utilizes JMV-180 as a pharmacological tool to dissect the distinct functional roles of the different affinity states of the CCK-A receptor. Therefore, this guide will consider "this compound" in the context of such pivotal synthetic analogs, with a primary focus on JMV-180. We will delve into the binding characteristics, signaling pathways, and detailed experimental protocols used to study these interactions.

Pharmacology of Ligand Interaction with CCK-A Receptors

The interaction of ligands with the CCK-A receptor is complex, characterized by the presence of at least two affinity states: a high-affinity state and a low-affinity state. These states are associated with different physiological responses.

Cholecystokinin-8 (CCK-8)

CCK-8 is the C-terminal octapeptide of cholecystokinin and is the most abundant form in the central nervous system[1]. It acts as a full agonist at both the high- and low-affinity states of the CCK-A receptor. The amino acid sequence of CCK-8 is Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2.

Stimulation of the high-affinity state by low concentrations of CCK-8 leads to physiological responses such as pancreatic amylase secretion. Conversely, at higher concentrations, CCK-8 also binds to the low-affinity state, which paradoxically leads to an inhibition of amylase secretion[3].

JMV-180: A Unique CCK-A Receptor Ligand

JMV-180 is a synthetic analog of the C-terminal heptapeptide of CCK, with the structure BOC-Tyr(SO3)-Ahx-Gly-Trp-Ahx-Asp-2-phenylethyl ester. It is a critical tool for differentiating the functions of the CCK-A receptor affinity states. JMV-180 acts as an agonist at the high-affinity CCK-A receptor, stimulating responses like amylase secretion. However, it functions as a competitive antagonist at the low-affinity receptor state, blocking the inhibitory effects of high concentrations of CCK-8. This unique pharmacological profile makes JMV-180 invaluable for studying the physiological roles of each receptor state.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of CCK-8 and JMV-180 at the CCK-A receptor.

Table 1: Binding Affinities of CCK-8 and JMV-180 at CCK-A Receptors

| Ligand | Receptor State | Dissociation Constant (Kd) | Reference |

| CCK-8 | High-Affinity | 69 pM | |

| CCK-8 | Low-Affinity | 10 nM | |

| JMV-180 | High-Affinity | 2.2 nM | |

| JMV-180 | Low-Affinity | 19 nM |

Table 2: Functional Potencies of CCK-8 and JMV-180 in CCK-A Receptor-Mediated Assays

| Ligand | Assay | Parameter | Value | Reference |

| CCK-8 | Amylase Release (Rabbit Pancreatic Acini) | EC50 (Maximal Stimulation) | 3 nM | |

| CCK-8 | Intracellular Calcium ([Ca2+]i) Increase (Cultured Myenteric Neurons) | EC50 | 10⁻¹⁰ - 10⁻⁶ M (Concentration-dependent increase) | |

| JMV-180 | Amylase Release (Rabbit Pancreatic Acini) | EC50 | ~300 nM (Plateau at ~50% of CCK-8 max) | |

| JMV-180 | Intracellular Calcium ([Ca2+]i) Increase (Rat Pancreatic Acini) | EC50 | 25 nM - 1 µM (Initiates oscillations) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ligands with CCK-A receptors.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for the CCK-A receptor.

Objective: To measure the dissociation constant (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of unlabeled competitors.

Materials:

-

Membrane preparation from cells or tissues expressing CCK-A receptors.

-

Radioligand (e.g., [¹²⁵I]CCK-8).

-

Unlabeled ligands (CCK-8, JMV-180).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein for tissue), the unlabeled competitor at various concentrations, and a fixed concentration of the radioligand. For saturation binding, add increasing concentrations of the radioligand.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from total binding to yield specific binding. For saturation experiments, Kd and Bmax are determined by non-linear regression. For competition experiments, the IC50 is determined and converted to a Ki value.

Intracellular Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Objective: To determine the potency (EC50) of agonists in stimulating calcium mobilization.

Materials:

-

Cells expressing CCK-A receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

HEPES-buffered saline (HBS).

-

Probenecid (to prevent dye extrusion).

-

Agonists (CCK-8, JMV-180).

-

Fluorescence plate reader with dual-wavelength excitation capabilities.

Procedure:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.

-

Dye Loading: Wash the cells with HBS. Incubate the cells with Fura-2 AM in HBS (often containing probenecid) in the dark at room temperature for about 60 minutes.

-

Washing: Gently wash the cells with HBS to remove extracellular dye.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Agonist Addition: Add the agonist at various concentrations to the wells.

-

Data Acquisition: Immediately after agonist addition, continuously record the fluorescence ratio over time.

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in [Ca²⁺]i. The peak response is used to generate dose-response curves and calculate the EC50.

Pancreatic Acini Amylase Release Assay

This bioassay measures a key physiological response to CCK-A receptor activation in the pancreas.

Objective: To quantify the amount of amylase secreted from isolated pancreatic acini in response to agonist stimulation.

Materials:

-

Freshly isolated pancreatic acini.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Agonists (CCK-8, JMV-180).

-

Amylase assay kit (e.g., using a chromogenic substrate like 2-chloro-4-nitrophenyl-α-D-maltotrioside).

-

Spectrophotometer.

Procedure:

-

Isolation of Pancreatic Acini: Mince the pancreas and digest with collagenase. Filter the digest and wash the acini with KRH buffer.

-

Incubation: Resuspend the acini in KRH buffer and incubate with various concentrations of the agonist for a set time (e.g., 30 minutes) at 37°C with gentle agitation.

-

Separation: Centrifuge the acini suspension to pellet the cells.

-

Sample Collection: Collect the supernatant, which contains the secreted amylase. Lyse the cell pellet to determine the total amylase content.

-

Amylase Measurement: Measure the amylase activity in the supernatant and the cell lysate using an amylase assay kit according to the manufacturer's instructions. This typically involves measuring the change in absorbance at a specific wavelength over time.

-

Data Analysis: Express the secreted amylase as a percentage of the total amylase content. Plot the percentage of amylase release against the agonist concentration to generate a dose-response curve and determine the EC50.

Signaling Pathways

Activation of the CCK-A receptor initiates multiple intracellular signaling cascades, primarily through the Gq and Gs G protein families.

Gq-Mediated Signaling Pathway

This is the canonical signaling pathway for the CCK-A receptor.

Gs-Mediated Signaling Pathway

The CCK-A receptor can also couple to Gs, leading to the production of cyclic AMP (cAMP).

Logical Relationship: Differential Action of CCK-8 and JMV-180

The distinct actions of CCK-8 and JMV-180 on the CCK-A receptor's affinity states can be visualized as follows:

Conclusion

The CCK-A receptor is a multifaceted signaling hub, with its high- and low-affinity states mediating distinct, and sometimes opposing, physiological effects. The endogenous ligand, CCK-8, acts as a full agonist at both states, leading to a biphasic dose-response curve for certain cellular functions. The synthetic analog, JMV-180, with its unique profile as a high-affinity state agonist and a low-affinity state antagonist, has been instrumental in elucidating the specific roles of these receptor populations. A thorough understanding of the interactions and the downstream signaling pathways, facilitated by the detailed experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics targeting the cholecystokinin system for a variety of gastrointestinal and metabolic disorders.

References

A Comprehensive Technical Guide to the Physiological Effects of Cholecystokinin (CCK) Administration

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Cholecystokinin-J" is not a recognized standard nomenclature in scientific literature. This guide will focus on the well-documented physiological effects of established forms of Cholecystokinin, such as CCK-8, CCK-33, and CCK-58, which are believed to be the subject of interest.

Introduction

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system.[1] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum in response to fatty acids and amino acids, CCK orchestrates a series of physiological responses crucial for digestion, absorption, and the regulation of food intake.[2][3] This technical guide provides an in-depth analysis of the physiological effects of exogenously administered CCK, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Gastrointestinal Effects of Cholecystokinin

CCK is a primary regulator of several digestive processes, most notably gallbladder contraction, pancreatic enzyme secretion, and gastric emptying.[1][4]

Gallbladder Contraction

One of the most well-characterized actions of CCK is the stimulation of gallbladder contraction to release bile into the small intestine, a critical step for the digestion and absorption of fats. This effect is primarily mediated by CCK binding to CCK1 (formerly CCKA) receptors on the gallbladder smooth muscle.

| Form of CCK | Administration Protocol | Organism | Measurement | Result | Reference |

| CCK-8 | 16.4 pmol/kg/hr IV infusion | Human | Gallbladder Volume Reduction | 76 ± 7% | |

| CCK-8 | 32.8 pmol/kg/hr IV infusion | Human | Gallbladder Volume Reduction | 87 ± 3% | |

| CCK-8 | 65.6 pmol/kg/hr IV infusion | Human | Gallbladder Volume Reduction | 88 ± 3% | |

| CCK-8 | 30 pmol/kg/hr IV infusion | Human | Gallbladder Volume (as % of initial) | Reduced to 43% |

A common method to quantify the effect of CCK on gallbladder contraction involves intravenous infusion of a specific form of CCK in human volunteers. Participants are typically required to fast to ensure a baseline gallbladder volume. A controlled intravenous infusion of CCK (e.g., CCK-8) is administered at varying doses. Gallbladder volume is measured at regular intervals before, during, and after the infusion using non-invasive imaging techniques such as real-time ultrasonography. The percentage reduction in gallbladder volume from the baseline is then calculated to determine the contractile response.

Pancreatic Secretion

CCK is a potent stimulator of pancreatic exocrine secretion, leading to the release of digestive enzymes such as amylase, lipase, and proteases from the pancreatic acinar cells. The mechanism of action can be both direct, via CCK1 receptors on acinar cells, and indirect, through the activation of vagal afferent pathways. In humans, the indirect vagal pathway appears to be the predominant mechanism.

| Form of CCK | Administration Protocol | Organism/Model | Measurement | Result | Reference |

| CCK-58 | 10 pmol/kg/hr | Anesthetized Rat | Pancreatic Amylase Release | More efficacious than CCK-8 | |

| CCK-58 | 30 pmol/kg/hr | Anesthetized Rat | Pancreatic Amylase Release | More efficacious than CCK-8 | |

| CCK-8 | 200 pM | Isolated Mouse Pancreatic Acini | Amylase Release | Significant increase | |

| CCK-8 | 10 nM | Isolated Mouse Pancreatic Acini | Amylase Release | Dampened release (supramaximal inhibition) |

This protocol involves the isolation of pancreatic acini from a model organism, such as a mouse or rat. The isolated acini are incubated in a buffered solution. Various concentrations of CCK are then added to the incubation medium. After a specific incubation period, the supernatant is collected to measure the amount of secreted amylase, a key pancreatic enzyme. Amylase activity is typically determined using a colorimetric assay. This in vitro method allows for the direct assessment of CCK's effect on pancreatic acinar cells, independent of neural or other systemic influences.

Gastric Emptying

CCK plays an inhibitory role in gastric emptying, which helps to regulate the rate at which chyme enters the duodenum. This action ensures that the small intestine is not overwhelmed with nutrients and has adequate time for digestion and absorption. This effect is mediated through the activation of an inhibitory vago-vagal reflex.

| Form of CCK | Administration Protocol | Organism | Measurement | Result | Reference |

| CCK Octapeptide | IV Perfusion | Human | Residual Gastric Volume at 90 min | Increased from ~9.9% to ~32.1% | |

| CCK Octapeptide | IV Perfusion | Human with Functional Dyspepsia | Residual Gastric Volume at 90 min | Increased from ~9.8% to ~32.2% | |

| CCK Octapeptide | IV Perfusion | Human | Half Emptying Time | Increased from 19.4 min to 39.4 min |